molecular formula C9H7ClS B1593900 3-(Chloromethyl)benzo[b]thiophene CAS No. 3216-47-5

3-(Chloromethyl)benzo[b]thiophene

Cat. No.: B1593900
CAS No.: 3216-47-5
M. Wt: 182.67 g/mol
InChI Key: JIXGRXJTSCZWNB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)benzo[b]thiophene is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)benzo[b]thiophene typically involves the chloromethylation of benzo[b]thiophene. One common method is the reaction of benzo[b]thiophene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)benzo[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substitution reactions yield derivatives such as 3-(aminomethyl)benzo[b]thiophene.
  • Oxidation reactions produce sulfoxides and sulfones.
  • Reduction reactions result in the formation of 3-methylbenzo[b]thiophene.

Scientific Research Applications

3-(Chloromethyl)benzo[b]thiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of therapeutic agents targeting various diseases.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)benzo[b]thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby altering their function.

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the chloromethyl group.

    3-Methylbenzo[b]thiophene: The methyl derivative of benzo[b]thiophene.

    3-(Hydroxymethyl)benzo[b]thiophene: The hydroxymethyl derivative.

Comparison: 3-(Chloromethyl)benzo[b]thiophene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. Compared to benzo[b]thiophene, the chloromethyl derivative can undergo a wider range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(chloromethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXGRXJTSCZWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185945
Record name 3-(Chloromethyl)benzo(b)thiophene
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Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3216-47-5
Record name 3-(Chloromethyl)benzo[b]thiophene
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Record name 3-(Chloromethyl)benzo(b)thiophene
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Record name 3-(Chloromethyl)benzo(b)thiophene
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Record name 3-(chloromethyl)benzo[b]thiophene
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Record name 3-(CHLOROMETHYL)BENZO(B)THIOPHENE
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Synthesis routes and methods I

Procedure details

HCl (g) was bubbled vigorously through a mixture of thianaphthene (17.0 g, 126.68 mmol), 37% aq. formaldehyde (15 mL) and conc HCl (15 mL) until the reaction temperature rose to 65° C. At this time, the flow of HCl gas was reduced to a slow stream which was maintained for 1.5 hour. The reaction mixture was diluted with H2O (50 mL) and subsequently extracted with ether (2×50 mL). The combined ethereal extracts were dried over Na2SO4 and concentrated under reduced pressure to yield 1 as a straw colored liquid 21.0 g (90.7%). 1H NMR (CDCl3) δ4.90 (s, 2, CH2 --C1), 7.25 (s, 1, CH--S), 7.45 (m, 2, phenyl), 7.88 (m, 2, phenyl).
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17 g
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15 mL
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Synthesis routes and methods II

Procedure details

In 50 mL of 1,4-dioxane, was dissolved 5.02 g (30.6 mmol) of the compound obtained in Example 12. The resulting solution was heated at 100° C. After 5 hours and 30 minutes, the solution was cooled to keep the internal temperature of the reaction system at 10° C. To the cooled solution, was subsequently added 8.42 mL (33.7 mmol) of a 4 M hydrogen chloride-dioxane solution. The obtained mixture was allowed to stand at room temperature. After 15 minutes, the reaction liquid was concentrated and dissolved in 50 mL of ethyl acetate. The resulting solution was washed with 40 mL of water. The organic layer was dried with magnesium sulfate. After concentrating, the concentrate was redissolved in 50 mL of ethyl acetate in order to remove the dioxane. The obtained solution was washed with 40 mL of water three times. The organic layer was dried over magnesium sulfate and vacuum concentrated to provide 5.18 g of 3-(chloromethyl)-benzo[b]thiophene. The yield was 93%.
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5.02 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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